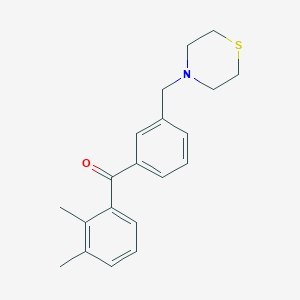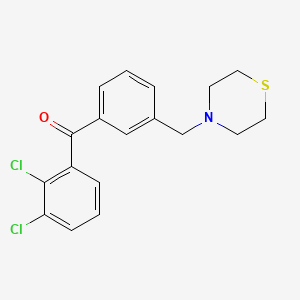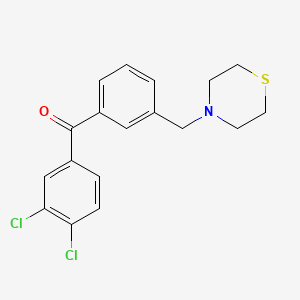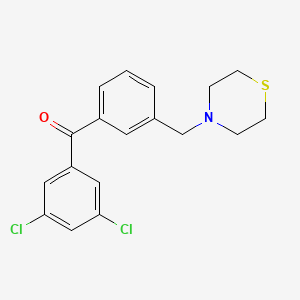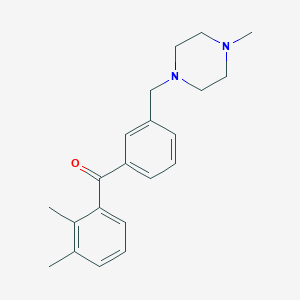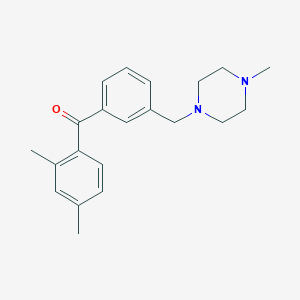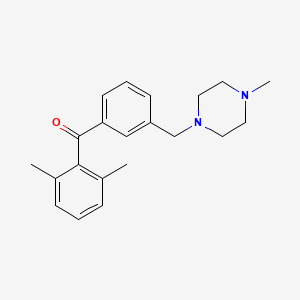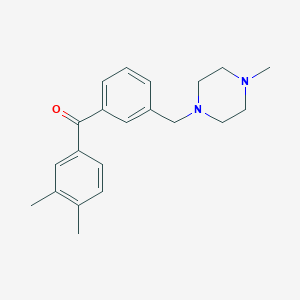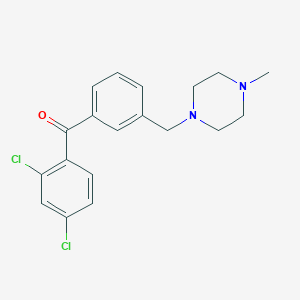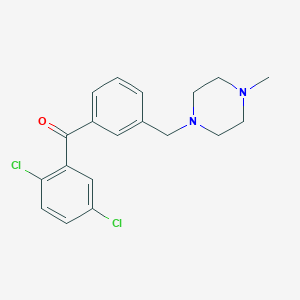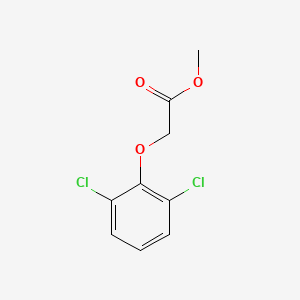
Methyl 2,6-dichlorophenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dichlorophenoxyacetate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,6-dichlorophenoxyacetate can be synthesized through the esterification of 2,6-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 2,6-dichlorophenoxyacetic acid.
Reduction: Various reduced phenoxyacetate derivatives.
Substitution: Substituted phenoxyacetate compounds with different functional groups.
科学研究应用
Methyl 2,6-dichlorophenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2,6-dichlorophenoxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a synthetic auxin, mimicking the action of natural plant hormones and leading to uncontrolled growth and eventual death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.
相似化合物的比较
Methyl 2,4-dichlorophenoxyacetate: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar biological activity.
4-chloro-2-methylphenoxyacetic acid: Another herbicide with a different substitution pattern on the phenyl ring.
Uniqueness: Methyl 2,6-dichlorophenoxyacetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms affects the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
methyl 2-(2,6-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPNSKJFSXSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634040 |
Source


|
| Record name | Methyl (2,6-dichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-49-0 |
Source


|
| Record name | Methyl (2,6-dichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the new synthetic process for Methyl 2,6-dichlorophenoxyacetate and what are its advantages?
A1: The new synthetic process utilizes 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate as raw materials []. The key advantage of this process is its high yield, reaching up to 99% under optimized conditions. These conditions involve a 1:1.3 mole ratio of 2,6-dichlorophenol to methyl chloroacetate, distilling off 2/3 of the methanol after adding methyl chloroacetate, and refluxing the mixture for 3 hours [].
Q2: How was the synthesized this compound characterized?
A2: The structure of the synthesized this compound was confirmed using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (1H NMR), and Infrared Spectroscopy (IR) []. These techniques provide complementary information about the molecular weight, proton environment, and functional groups present in the synthesized compound, confirming its identity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)
